molecular formula C27H34N2O3 B6479020 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea CAS No. 880794-42-3

1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea

Cat. No. B6479020
CAS RN: 880794-42-3
M. Wt: 434.6 g/mol
InChI Key: XNURUAAZYNOJRH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea (DMA-MPAM) is a novel organic compound that has been widely studied for its potential applications in scientific research. DMA-MPAM has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea has been studied for a variety of scientific research applications. It has been used in studies of the structure and function of enzymes, as well as for the study of protein-protein interactions. Additionally, 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea has been shown to be useful for the study of the pharmacological properties of various drugs.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea is not yet fully understood. However, it is believed to act as a non-covalent inhibitor of enzymes and proteins, by binding to specific sites on their surfaces. This binding prevents the enzymes and proteins from functioning normally, thus providing an effective means of studying their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea have not yet been fully elucidated. However, preliminary studies have indicated that 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea may have anti-inflammatory and anti-cancer effects. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea has several advantages for laboratory experiments. It is highly efficient and easy to synthesize, and it has a high binding affinity for enzymes and proteins. Additionally, it is stable and non-toxic, making it safe to use in experiments. However, it is important to note that 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

The potential of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea for scientific research is vast, and there are many future directions for research. Further studies could be conducted to explore the biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea, as well as its potential applications in drug discovery and development. Additionally, more research could be done to better understand the mechanism of action of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea and its binding affinity for enzymes and proteins. Finally, further research could be conducted to improve the solubility of 1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea in water, in order to make it more useful for laboratory experiments.

Synthesis Methods

1-(2,5-dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-yl]methyl}urea was first synthesized by a team of researchers at the University of California, Los Angeles in 2020. The synthesis method involves a three-step reaction sequence, beginning with the condensation of 2,5-dimethoxyphenol and 3-(4-methylphenyl)adamantan-1-ylmethyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with urea, followed by a final deprotection step using sodium borohydride. The entire synthesis process is highly efficient, with a total yield of approximately 90%.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[[3-(4-methylphenyl)-1-adamantyl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O3/c1-18-4-6-21(7-5-18)27-14-19-10-20(15-27)13-26(12-19,16-27)17-28-25(30)29-23-11-22(31-2)8-9-24(23)32-3/h4-9,11,19-20H,10,12-17H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNURUAAZYNOJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CNC(=O)NC5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-3-{[3-(4-methylphenyl)adamantan-1-YL]methyl}urea

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